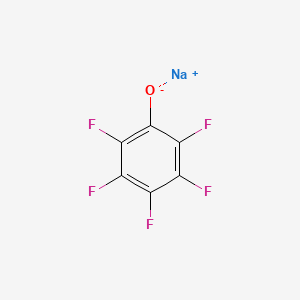

SODIUM PENTAFLUOROPHENOXIDE

Description

Contextualizing Perfluorinated Phenoxides in Contemporary Chemical Research

Perfluorinated compounds (PFCs), characterized by the replacement of hydrogen atoms with fluorine, exhibit remarkable properties such as high thermal stability, chemical inertness, and unique electronic characteristics. nih.gov Within this class, perfluorinated phenoxides, the anionic salts of perfluorinated phenols, are of particular interest. The high electronegativity of the fluorine atoms creates a significant electron-withdrawing effect on the aromatic ring, which in turn stabilizes the phenoxide anion. vulcanchem.com This electronic feature makes them weak nucleophiles compared to their non-fluorinated counterparts but also renders the attached perfluoroaryl group highly susceptible to nucleophilic aromatic substitution (SNAr). dtic.milnih.gov This dual nature is leveraged in contemporary research, where perfluorinated phenoxides are employed as key intermediates in the synthesis of complex fluorinated molecules, including polymers, pharmaceuticals, and advanced materials. nih.govvulcanchem.commdpi.com Their use allows for the controlled introduction of perfluoroaryl ether moieties, which can dramatically alter the physical and biological properties of a molecule. acs.orgmt.com

Historical Trajectories and Foundational Investigations of Sodium Pentafluorophenoxide

The foundational chemistry of this compound is rooted in early investigations into the reactivity of polyfluoroaromatic compounds. A common and straightforward method for its preparation involves the reaction of pentafluorophenol (B44920) with a sodium base, such as sodium hydroxide (B78521) or sodium metal. lookchem.comnih.gov Anhydrous salts can be prepared by reacting the phenol (B47542) with sodium methoxide (B1231860). dtic.mil Early research focused on its reactions with other perfluoroaromatic substrates, like hexafluorobenzene (B1203771) and substituted pentafluorobenzenes, to synthesize perfluorinated diaryl ethers. dtic.mil These studies, often conducted in the 1960s and 1970s, established the compound's utility as a nucleophile in SNAr reactions, although it was noted to be a poorer nucleophile than non-fluorinated phenoxides. dtic.milnih.gov Another significant early investigation involved the thermal decomposition of this compound, which was found to yield polymeric materials like poly(perfluorophenylene ethers), highlighting its potential as a monomer for high-performance polymers. nih.gov These initial studies were crucial in defining the reaction parameters, such as solvent effects and temperature, and demonstrating the compound's ability to form stable ether linkages, paving the way for its broader application. dtic.milnih.gov

Current Research Paradigms and Key Investigative Domains for this compound Systems

Current research continues to build upon the foundational understanding of this compound, expanding its application into more sophisticated chemical systems. A primary domain of investigation remains its role in nucleophilic aromatic substitution (SNAr) reactions. It serves as a key reagent for introducing the pentafluorophenoxy (–OC₆F₅) group into a wide array of molecules. dtic.milmdpi.com This moiety is highly valued in materials science and medicinal chemistry for the unique properties it imparts.

In polymer chemistry, this compound is used in polycondensation reactions to create fluorinated poly(aryl ether)s. vulcanchem.commdpi.com These polymers are investigated for their low dielectric constants, making them suitable for applications in microelectronics as insulating materials. vulcanchem.com The synthesis often involves reacting a di-phenoxide (generated in situ from a bisphenol) with a perfluorinated aromatic compound, where the phenoxide displaces fluorine atoms to form the polymer backbone. mdpi.com

Furthermore, this compound and its potassium analogue are instrumental in synthesizing precursors for advanced polymers like parylene AF-4. royalsocietypublishing.org It is also employed in the synthesis of more complex structures, such as fluorinated benzothiazolyl substituted phenoxide ligands for luminescent metal complexes and in the formation of mixed-metal aryloxide complexes. acs.orgfigshare.com The reaction of this compound with fluoroaromatic nitriles has also been a subject of study, demonstrating its versatility in forming C-O bonds with various activated aromatic systems. acs.org

Significance of this compound in Fluorine Chemistry Development

The significance of this compound in the development of fluorine chemistry is substantial. It acts as a cornerstone reagent that provides a reliable and efficient method for incorporating the highly fluorinated pentafluorophenoxy group into organic molecules. mt.comnih.gov The introduction of fluorine can drastically enhance a molecule's metabolic stability and bioavailability, a strategy widely used in the pharmaceutical industry. mt.com

This compound provides a practical entry point into the synthesis of perfluorinated aryl ethers, a class of compounds known for their exceptional thermal and chemical stability. nih.gov Its utility in creating these ether linkages was a key step in the development of perfluorinated polymers and fluids. dtic.mil The study of its reactions has also contributed to a deeper mechanistic understanding of nucleophilic aromatic substitution on electron-deficient rings, including the exploration of concerted SNAr pathways where it can act as a leaving group. researchgate.netwiley.com By providing a readily accessible, reactive form of the C₆F₅O⁻ anion, this compound has enabled chemists to explore and exploit the unique effects of heavy fluorination, thereby broadening the scope and utility of organofluorine chemistry as a whole. dtic.milnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2263-53-8 lookchem.com |

| Molecular Formula | C₆F₅NaO guidechem.com |

| Molecular Weight | 206.05 g/mol lookchem.comalfa-chemistry.com |

| Appearance | White powdery solid dtic.mil |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6-pentafluorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKSUTIIASULKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392104 | |

| Record name | Sodium pentafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2263-53-8 | |

| Record name | Sodium pentafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Sodium Pentafluorophenoxide

Strategies for the Laboratory Synthesis of Sodium Pentafluorophenoxide

The laboratory synthesis of this compound can be achieved through several chemical pathways, primarily involving the deprotonation of pentafluorophenol (B44920) or the nucleophilic substitution of hexafluorobenzene (B1203771).

Derivation from Pentafluorophenol via Alkali Metal Reactions

A common and direct method for synthesizing this compound is the reaction of pentafluorophenol with an alkali metal, typically sodium. nih.gov This reaction involves the treatment of pentafluorophenol with sodium metal in an anhydrous solvent, such as ether. nih.gov The sodium metal reacts with the acidic hydroxyl group of pentafluorophenol, leading to the evolution of hydrogen gas and the formation of the sodium salt. nih.gov The resulting white sodium salt can be isolated after the removal of the solvent under vacuum. nih.gov

Another approach involves the use of a strong base like sodium methoxide (B1231860). dtic.mil In this method, pentafluorophenol is reacted with sodium methoxide at low temperatures (e.g., 0°C). The proton transfer from the phenol (B47542) to the methoxide is rapid, yielding the this compound salt and methanol (B129727). dtic.mil The anhydrous salt is typically obtained as a white, powdery solid after removing any residual alcohol under vacuum. dtic.mil

Reaction Scheme:

C₆F₅OH + Na → C₆F₅ONa + ½ H₂↑ C₆F₅OH + NaOCH₃ → C₆F₅ONa + CH₃OH

Approaches from Hexafluorobenzene with Hydroxide (B78521) Bases

The synthesis of alkali metal pentafluorophenoxides can also be accomplished by the reaction of hexafluorobenzene with hydroxide bases. However, the choice of the alkali metal hydroxide is crucial. Attempts to synthesize pentafluorophenol (the precursor to the sodium salt) from hexafluorobenzene using aqueous sodium hydroxide have been reported as unsuccessful. nih.govnist.gov

In contrast, the reaction of hexafluorobenzene with aqueous potassium hydroxide has proven to be a successful and consistent method for producing potassium pentafluorophenoxide. nih.govnist.govnih.gov This reaction is typically performed in a closed pressure vessel at elevated temperatures, for instance, 175°C for 5 hours. nih.govnist.gov The resulting potassium pentafluorophenoxide precipitates upon cooling and is often pure enough for subsequent use, with yields reported in the range of 80 to 85 percent. nih.govnist.gov While this directly yields the potassium salt, it is a key precursor in the chemistry of pentafluorophenoxides.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, purity, and yield of this compound and related syntheses are highly dependent on the optimization of various reaction parameters.

Influence of Solvent Systems on Reaction Efficiency and Product Purity

The choice of solvent significantly impacts reactions involving pentafluorophenoxides. For the synthesis of this compound from pentafluorophenol and sodium metal, anhydrous ether is a suitable medium that facilitates the reaction and subsequent isolation of the product. nih.gov

In reactions where pentafluorophenoxide salts are used as nucleophiles, the solvent plays a critical role in reactivity. For instance, potassium pentafluorophenoxide shows little tendency to react with hexafluorobenzene in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnist.gov In methanol, the reaction leads to exchange products like pentafluoroanisole rather than the desired ether polymers. nih.gov Conversely, water as a solvent greatly increases the reactivity of pentafluorophenoxide salts. nih.gov However, reactions in aqueous systems can be complex, giving rise to a variety of products. nih.gov For the reaction of this compound with substituted pentafluorobenzenes, solvents such as acetone (B3395972) and N,N-dimethylacetamide (DMAC) have been utilized. dtic.mil The use of DMAC, however, can lead to side reactions where the solvent itself is incorporated into the aromatic nucleus. dtic.mil

| Solvent | Reactants | Observation | Reference |

|---|---|---|---|

| Anhydrous Ether | Pentafluorophenol + Sodium Metal | Effective for synthesis of this compound. | nih.gov |

| Dimethylformamide (DMF) / Tetrahydrofuran (THF) | Potassium Pentafluorophenoxide + Hexafluorobenzene | Little to no reaction observed. | nih.govnist.gov |

| Methanol | Potassium Pentafluorophenoxide + Hexafluorobenzene | Formation of exchange products (e.g., Pentafluoroanisole). | nih.gov |

| Water | Potassium Pentafluorophenoxide + Hexafluorobenzene | Greatly increased reactivity, but complex product mixtures. | nih.gov |

| Acetone / N,N-Dimethylacetamide (DMAC) | This compound + Substituted Pentafluorobenzenes | Used for nucleophilic substitution reactions; side reactions possible with DMAC. | dtic.mil |

Effects of Temperature and Pressure on Formation Pathways

Temperature and pressure are critical variables, particularly in the synthesis starting from hexafluorobenzene. The reaction of hexafluorobenzene with aqueous potassium hydroxide to form potassium pentafluorophenoxide is conducted under pressure in a sealed vessel. nih.govnist.gov Optimal results have been obtained at a temperature of 175°C. nih.govnist.gov Lower temperatures may lead to significantly lower conversion rates, while higher temperatures (e.g., 190°C) in the presence of excess base can result in the formation of undesirable carbon-like solids. nist.gov

When reacting this compound with substrates like octafluorotoluene (B1221213), temperature influences the reaction rate significantly. No appreciable product was formed at room temperature over 24 hours, whereas refluxing in acetone or heating to 110°C in DMAC provided good yields of the corresponding ether. dtic.mil The thermal decomposition of dry this compound itself occurs at very high temperatures, with decomposition observed upon heating to 345°C at reduced pressure. nih.gov

Stoichiometric Considerations and Reagent Ratios for Enhanced Yields

The ratio of reactants is a key factor in maximizing the yield of the desired product and minimizing byproducts. In the synthesis of potassium pentafluorophenoxide from hexafluorobenzene and potassium hydroxide, using a slight excess of hexafluorobenzene relative to the base provides the best results. nih.govnist.gov Conversely, employing a large excess of hexafluorobenzene (e.g., a 16:1 ratio to potassium pentafluorophenoxide) in subsequent reactions to form polyperfluorophenylene ethers actually resulted in a much smaller yield. nist.gov

In the synthesis of monosubstituted perfluorophenyl ethers, the stoichiometry is adjusted to favor the desired product. For example, reacting a four-fold excess of hexafluorobenzene with this compound was necessary to produce decafluorodiphenyl ether in 40-60% yield and reduce the formation of high-boiling byproducts. dtic.mil Similarly, using a twofold excess of pentafluorobenzonitrile (B1630612) with this compound in acetone at room temperature yielded 4-cyanononafluorodiphenyl ether in 82% yield with minimal isomers. dtic.mil

| Reactants | Stoichiometric Ratio | Product | Yield | Reference |

|---|---|---|---|---|

| Hexafluorobenzene : Potassium Hydroxide | Slight excess of C₆F₆ | Potassium Pentafluorophenoxide | 80-85% | nih.govnist.gov |

| Hexafluorobenzene : this compound | 4:1 | Decafluorodiphenyl ether | 40-60% | dtic.mil |

| Pentafluorobenzonitrile : this compound | 2:1 | 4-Cyanononafluorodiphenyl ether | 82% | dtic.mil |

| Octafluorotoluene : this compound | 1.5:1 | 4-Trifluoromethylnonafluorodiphenyl ether | 80% | dtic.mil |

Industrial-Scale Synthesis Research and Process Intensification Considerations for this compound Derivatives

This compound is a key intermediate in fluoroaromatic chemistry, primarily utilized as a potent nucleophile for the synthesis of a wide range of perfluorophenyl ether derivatives. The industrial-scale production of these derivatives hinges on carefully controlled nucleophilic aromatic substitution reactions. In these processes, the pentafluorophenoxide anion displaces a leaving group, typically a halogen, on a perfluoroaromatic substrate. dtic.mil The synthesis of the this compound precursor itself is straightforward, commonly achieved by reacting pentafluorophenol with a base like sodium hydroxide or sodium metal. lookchem.comnih.gov

Research into the industrial-scale synthesis of these derivatives focuses on optimizing reaction parameters to maximize yield, minimize undesirable side products, and ensure process efficiency. Key considerations include the choice of solvent, reaction temperature, time, and the stoichiometry of the reactants. dtic.mil

Polar aprotic solvents are generally preferred for these substitution reactions. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and acetone are frequently employed. dtic.mil However, the choice of solvent is critical as it can participate in side reactions. For instance, when reacting potassium pentafluorophenoxide with hexafluorobenzene in DMF at reflux, the solvent can undergo cleavage under basic conditions, leading to the formation of pentafluoro-N,N-dimethylaniline as a byproduct. nih.gov Similarly, in the synthesis of 4-Bromononafluorodiphenyl ether from sodium pentafluorophenolate, the use of DMF can lead to a side product where a dimethylamino group is incorporated into the perfluoroaromatic ring. dtic.mil The reaction of potassium pentafluorophenoxide with 1,2-dibromoethane (B42909) was found to proceed more rapidly in N,N-dimethylformamide than in tetrahydrofuran. nist.gov

Process intensification efforts often center on controlling the formation of byproducts through the precise manipulation of reaction conditions. The stoichiometry of the reactants is a crucial lever in managing the extent of substitution. In the reaction of pentafluorobenzonitrile with sodium pentafluorophenolate, using equimolar amounts of reactants can lead to an abundance of polysubstitution products. dtic.mil To favor the formation of the monosubstituted product, a significant excess of the substrate is often used. For example, a high yield of 4-Trifluoromethylnonafluorodiphenyl ether was achieved by using a 1.5 equivalent excess of octafluorotoluene relative to sodium pentafluorophenolate. dtic.mil Similarly, when synthesizing 2-pentafluorophenoxyethyl bromide, a large excess of 1,2-dibromoethane was used to suppress the formation of the disubstituted byproduct, 1,2-bis(pentafluorophenoxy)ethane. nist.gov

Temperature and reaction time are also optimized to balance reaction rate with selectivity. The synthesis of 4-Cyanononafluorodiphenyl ether from pentafluorobenzonitrile and sodium pentafluorophenolate proceeds in high yield at room temperature, which minimizes the formation of isomers and high-boiling byproducts. dtic.mil In contrast, other reactions may require elevated temperatures to achieve a reasonable reaction rate. dtic.mil

Data Tables

The following tables provide research findings on the synthesis of various this compound derivatives, illustrating the impact of different reaction parameters on product yield.

Table 1: Optimization of 4-Bromononafluorodiphenyl Ether Synthesis dtic.mil

This table summarizes the results from experiments designed to find the optimal conditions for the synthesis of 4-Bromononafluorodiphenyl ether by reacting sodium pentafluorophenolate with hexafluorobenzene.

| Solvent | Mole Ratio (Phenoxide:Substrate) | Temperature (°C) | Time (hr) | Yield of VI (%) | Yield of VII (%) |

| DMF | 1:1 | 110 | 2 | 50 | 25 |

| DMF | 1:2 | 70 | 2 | 40 | 10 |

| DMF | 1:1 | 25 | 24 | 10 | 2 |

VI: 4-Bromononafluorodiphenyl Ether VII: Side product incorporating solvent

Table 2: Synthesis of Various Perfluorophenyl Ether Derivatives

This table details the precursors and conditions used for synthesizing a range of perfluorophenyl ether derivatives.

| Derivative Product | Substrate | Phenoxide Salt | Solvent | Conditions | Yield (%) | Source |

| 4-Cyanononafluorodiphenyl ether | Pentafluorobenzonitrile | This compound | Acetone | Room Temp, 2-fold excess of substrate | 82 | dtic.mil |

| 4-Trifluoromethylnonafluorodiphenyl ether | Octafluorotoluene | This compound | DMAC | 110°C, 1.5 equiv. excess of substrate | 80 | dtic.mil |

| 2-Pentafluorophenoxyethyl bromide | 1,2-Dibromoethane | Potassium Pentafluorophenoxide | DMF | N/A, Large excess of substrate | N/A | nist.gov |

| 2,3,4,5,6-Pentafluorophenyl phenyl ether | Hexafluorobenzene | Sodium Phenoxide | DMF | Room Temp | N/A | nih.gov |

| 1,2-bis(pentafluorophenoxy)ethane | 1,2-Dibromoethane | Potassium Pentafluorophenoxide | DMF | N/A | Fair Amount | nist.gov |

Mechanistic Investigations of Reactivity and Transformations Involving Sodium Pentafluorophenoxide

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. wikipedia.org Highly fluorinated aromatic compounds are excellent substrates for these reactions.

Sodium pentafluorophenoxide serves as a potent nucleophile in reactions with electron-deficient aromatic systems, particularly polyfluoroaromatic compounds. The electronic effects of the perfluoroaromatic nucleus can render the pentafluorophenoxide anion a poorer nucleophile compared to non-fluorinated analogs like sodium phenoxide. dtic.milnih.gov This reduced nucleophilicity is attributed to the strong inductive effect of the fluorine atoms withdrawing electron density from the phenoxide oxygen. nih.gov Despite this, it readily reacts with a variety of substituted pentafluorobenzenes to form polyfluorinated diphenyl ethers. dtic.mildtic.mil

Its reactions with hexafluorobenzene (B1203771) have been studied to produce perfluorophenyl ether, although the reaction can be more sluggish compared to that of sodium phenoxide. nih.gov The reactivity of this compound is sufficient to displace other leaving groups on activated rings. For instance, it reacts with substituted pentafluorobenzenes (C₆F₅X) where X can be a variety of functional groups, leading primarily to substitution of the fluorine atom at the para position. dtic.mil In the context of enantioselective synthesis, this compound has been employed as a crucial nucleophilic component in catalyst systems to achieve the formation of specific stereoisomers. acs.orgmit.edu

The kinetics of substitution reactions involving the pentafluorophenoxide anion are influenced by both the substrate and the reaction conditions. The term "kinetics" refers to the rates of chemical reactions, which can be described as labile (fast) or inert (slow). libretexts.org Studies on the reactions of this compound with a series of substituted pentafluorobenzenes (C₆F₅X) have shown that the nature of the substituent 'X' has a significant impact on the reaction rate. dtic.mil The differences in rates between various substituents can be relatively large, indicating a strong electronic influence on the transition state of the reaction. dtic.mil

Thermodynamic control versus kinetic control can dictate the final product composition when multiple competing reaction pathways exist. dalalinstitute.com In the case of pentafluorophenoxide reactions, conditions are often chosen to favor the kinetically controlled product. dtic.mil For example, in reactions with substituted pentafluorobenzenes, phenolate (B1203915) substitution at the para position is generally the kinetically favored outcome. dtic.mil The leaving group ability, or nucleofugality, of the pentafluorophenoxide anion has been determined to be moderate, falling between that of phenyl carbonate and 3,5-dinitrobenzoate. srce.hr However, it possesses a high reaction constant, which means its relative reactivity compared to other leaving groups can vary depending on the carbocation formed during heterolysis. srce.hr

Table 1: Relative Rates of Reaction for this compound with Substituted Pentafluorobenzenes (C₆F₅X) in DMAC

| Substituent (X) | Relative Rate |

| NO₂ | 21,000 |

| CN | 8,600 |

| COOC₂H₅ | 1,100 |

| Br | 24 |

| Cl | 12 |

| H | 1.0 |

| F | 0.15 |

| CF₃ | 0.12 |

This table is generated based on data reported in fluoroaromatic chemistry studies, illustrating the significant influence of the para-substituent on the rate of nucleophilic substitution by the pentafluorophenoxide anion. dtic.mil

Regioselectivity, the preference for reaction at one position over another, is a key feature of this compound reactions. chemistrysteps.com In nucleophilic aromatic substitutions on substituted pentafluorobenzenes, the incoming pentafluorophenoxide nucleophile shows a strong preference for attacking the carbon atom located para to the existing substituent. dtic.mil This para-directing effect is dominant for a wide range of substituents. dtic.mil

For example, in reactions with chloropentafluorobenzene (B146365) and bromopentafluorobenzene, the substitution occurs almost exclusively at the para position, with only minor amounts of the ortho-substituted product and negligible meta-substitution. dtic.mil This observed regioselectivity is consistent with the ability of the para-substituent to stabilize the intermediate Meisenheimer complex formed during the SNAr mechanism. wikipedia.org

Beyond regioselectivity, this compound has been utilized in stereoselective transformations. In certain catalytic systems, it acts as an external nucleophile that is critical for catalyst turnover and achieving high enantioselectivity in the synthesis of tertiary alkyl fluorides. acs.orgmit.edu

Table 2: Regioselectivity in the Reaction of this compound with Substituted Pentafluorobenzenes

| Substrate | Ortho:Para:Meta Ratio |

| Chloropentafluorobenzene | 6:94:<1 |

| Bromopentafluorobenzene | 3:97:<1 |

This table presents the product isomer distribution, highlighting the strong preference for para-substitution. dtic.mil

Kinetics and Thermodynamics of Substitution Reactions Mediated by Perfluorophenoxide

Solvent Effects on this compound Reactivity and Nucleofugality

In a comparative study, N,N-dimethylacetamide (DMAC) was found to be a superior solvent choice for reactions between this compound and substituted pentafluorobenzenes compared to DMF. dtic.mil The use of elevated temperatures and pressure can also enhance reaction rates in common molecular solvents that are typically slow for SNAr reactions. acsgcipr.org Water has also been explored as a reaction solvent, providing good yields in certain preparations and offering insights into the hydrolytic stability of the compounds. nih.gov

The solvent can also dramatically alter the regioselectivity of related nucleophilic aromatic substitutions. For instance, the reaction of sodium methoxide (B1231860) with pentafluoronitrobenzene (B1362553) yields predominantly the ortho-substituted product in ether with low methanol (B129727) content, while the para-substituted product is favored in pure methanol. This demonstrates the critical role of the solvent environment in directing the course of the substitution. The nucleofugality (leaving group ability) of the pentafluorophenoxide anion is also solvent-dependent, with the specific leaving group/solvent combination determining the basic reactivity. srce.hr

Table 3: Influence of Solvent on Reactivity and Reaction Products

| Solvent | Observation with Pentafluorophenoxide or Related Reactions | Reference |

| N,N-Dimethylacetamide (DMAC) | Considered the solvent of choice for reactions with substituted pentafluorobenzenes, leading to cleaner reactions than DMF. | dtic.mil |

| N,N-Dimethylformamide (DMF) | Reactions are feasible but can lead to side reactions where the solvent is incorporated into the product. | dtic.mil |

| Methanol | Exchange reactions can occur; reaction of potassium pentafluorophenoxide with hexafluorobenzene yielded pentafluoroanisole. | nih.gov |

| Tetrahydrofuran (B95107) (THF) | Generally shows low reactivity for potassium pentafluorophenoxide with hexafluorobenzene. | nih.gov |

| Water | Can be a useful solvent for preparing fluorophenylene ethers, despite the heterogeneous nature of the reactions. | nih.gov |

Reaction Pathways and Intermediate Species Characterization

The generally accepted reaction pathway for nucleophilic aromatic substitution involving this compound is the SNAr mechanism. wikipedia.org This pathway involves a sequence of steps that transform reactants into products through various intermediates. fiveable.me

The SNAr mechanism proceeds via two main steps:

Addition Step: The nucleophile, in this case, the pentafluorophenoxide anion (C₆F₅O⁻), attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (typically a fluoride (B91410) ion in reactions with perfluoroaromatics). This step is usually the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing fluorine atoms.

Elimination Step: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final ether product. wikipedia.org

While some SNAr reactions may proceed through a concerted mechanism where bond formation and bond-breaking occur simultaneously, the two-step pathway featuring a distinct Meisenheimer intermediate is widely supported for highly activated systems. semanticscholar.org The characterization of these transient intermediate species is challenging but crucial for a complete understanding of the reaction pathway. chemrxiv.org In the context of the α-fluorination of ketenes, mechanistic studies are consistent with a pathway where a chiral enolate intermediate is generated, which then reacts in the rate- and stereochemistry-determining step. acs.org

Investigations of Side Reactions and Product Diversification in Perfluorophenoxide Chemistry

In addition to the desired substitution products, reactions with this compound can sometimes lead to side reactions and a diversification of products. These side reactions are often dependent on the specific substrates and reaction conditions employed. dtic.mil

One notable side reaction involves the incorporation of the solvent into the aromatic nucleus. When reactions are conducted in DMF, a base-catalyzed side reaction can occur where a dimethylamino group from the solvent displaces a fluorine atom on the perfluoroaromatic ring. dtic.mil

Another significant side reaction is polysubstitution, especially when the substrate contains a strong activating group. For example, the reaction of this compound with pentafluorobenzonitrile (B1630612) can lead to the formation of multiple substitution products if the stoichiometry is not carefully controlled. dtic.mil Using an excess of the pentafluorobenzonitrile substrate can minimize this, but equimolar amounts can result in an abundance of polysubstituted ethers. dtic.mil The formation of high-boiling products, likely isomeric terphenyl ethers, has also been observed, which can be minimized by using an excess of the substituted pentafluorobenzene (B134492) substrate and lowering reaction temperatures. dtic.mil

In methanol, the reaction between potassium pentafluorophenoxide and hexafluorobenzene did not yield the expected poly(perfluorophenylene ether) but instead resulted in an exchange product, pentafluoroanisole. nih.gov This highlights how the reaction medium can fundamentally alter the reaction pathway, leading to product diversification away from simple ether formation. nih.gov

Applications of Sodium Pentafluorophenoxide in Advanced Organic Synthesis

Catalytic Applications and Promoting Roles of Sodium Pentafluorophenoxide

The utility of this compound extends to the realm of catalysis, where it can act as a promoter or co-catalyst, significantly influencing reaction outcomes, including efficiency and stereoselectivity.

As a Promoter in Cross-Coupling Reactions

This compound has demonstrated its utility as a promoter in various cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In palladium-catalyzed intermolecular carboacylation of alkenes, this compound is formed as a byproduct during the transmetalation step with sodium tetraarylborates. lookchem.com While not a primary catalyst, its presence in the reaction mixture can influence the stereochemical outcome of the product, for instance, by promoting the epimerization of the ketone product. lookchem.com

Furthermore, in certain Heck-type reactions, aryloxides, and specifically this compound, have been shown to provide excellent reactivity and enantioselectivity. nih.gov This suggests a more direct role in promoting the efficiency and stereochemical control of the coupling process. The preparation of this compound from pentafluorophenol (B44920) and sodium hydride has been documented for its use in copper(I) salt-mediated cross-coupling reactions between aryl- or heteroarylsilanes and aryl halides, highlighting its role as a key component in the reaction system. nih.gov

The general catalytic cycle for common palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, typically involves oxidative addition, transmetalation, and reductive elimination. While the specific promoting role of this compound in each of these named reactions is an area of ongoing investigation, its ability to influence reactivity and selectivity in related transformations underscores its potential as a valuable additive in this class of reactions.

Table 1: Examples of Cross-Coupling Reactions Involving this compound

| Reaction Type | Role of this compound | Substrates | Catalyst System | Reference |

| Palladium-Catalyzed Intermolecular Carboacylation | Product of transmetalation, can promote epimerization | Bicyclic alkenes, pentafluorophenyl esters, sodium tetraarylborates | Palladium complexes with bisphosphine ligands | lookchem.com |

| Heck-Type Reaction | Promoter for reactivity and enantioselectivity | N-tosylimines and other substrates | Not specified | nih.gov |

| Copper-Mediated Cross-Coupling | Reagent component | Aryl- or heteroarylsilanes and aryl halides | Copper(I) salt | nih.gov |

Facilitation of Catalyst Turnover in Lewis Acid Catalysis

A significant application of this compound is its role in facilitating catalyst turnover in certain Lewis acid-catalyzed reactions. This is particularly evident in the enantioselective α-fluorination of ketenes catalyzed by a planar-chiral nucleophilic catalyst (a derivative of 4-(dimethylamino)pyridine, DMAP). nih.govacs.org In this process, the addition of an external nucleophile is crucial for the regeneration of the catalyst.

Mechanistic studies have revealed that the catalyst can become sequestered as a stable N-acylated intermediate. nih.govacs.org this compound, acting as a nucleophile, attacks this intermediate, releasing the catalyst and allowing it to re-enter the catalytic cycle. nih.govacs.orgnih.gov This intervention is essential for achieving high yields and efficient turnover. The choice of the phenoxide is critical; while sodium phenoxide provides good enantioselectivity, the less nucleophilic this compound leads to excellent yield and enantiomeric excess. nih.govacs.org

Contributions to Enantioselective Synthesis via Alpha-Fluorination

This compound has made significant contributions to the field of enantioselective synthesis, specifically in the α-fluorination of carbonyl compounds to create stereogenic centers bearing a fluorine atom. The catalytic asymmetric synthesis of tertiary alkyl fluorides from ketenes provides a prime example of its importance. nih.govacs.org

In a process catalyzed by a chiral DMAP derivative, this compound is a key reagent, along with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govacs.org The reaction couples a ketene, the fluorine source, and the alkoxide to generate tertiary α-fluoroesters with high enantioselectivity. nih.govacs.org The use of this compound was found to be optimal, delivering both excellent yield and high enantiomeric excess (ee). nih.govacs.org

The proposed mechanism suggests that the enantioselectivity is determined in the turnover-limiting step, which is the transfer of fluorine from NFSI to a chiral enolate derived from the addition of the catalyst to the ketene. nih.govacs.org The resulting α-fluoro-N-acylpyridinium salt is then intercepted by the pentafluorophenoxide to furnish the product and regenerate the catalyst. nih.govacs.org This methodology has been successfully applied to a range of aryl alkyl ketenes. nih.govacs.org

Table 2: Enantioselective α-Fluorination of Ketenes using this compound

| Ketene Substrate (Aryl/Alkyl) | Catalyst | Fluorinating Agent | Additive | Product | Yield (%) | ee (%) | Reference |

| Phenyl/Ethyl | PPY | NFSI | C6F5ONa | Tertiary α-fluoroester | Excellent | Excellent | nih.govacs.org |

| Phenyl/Methyl | PPY | NFSI | C6F5ONa | Tertiary α-fluoroester | High | 98 | nih.gov |

| Phenyl/Cyclopentyl | PPY* | NFSI | C6F5ONa | Tertiary α-fluoroester | High | 80 | nih.gov |

*PPY is a planar-chiral derivative of 4-(dimethylamino)pyridine.

Synthesis of Fluorinated Ethers and Related Aromatic Compounds

This compound is a key precursor for the synthesis of a variety of fluorinated ethers and related aromatic compounds, primarily through nucleophilic aromatic substitution (SNA_r) reactions. nih.govdtic.milnih.govnist.govnist.gov The electron-deficient nature of polyfluoroaromatic rings makes them susceptible to attack by nucleophiles, and this compound serves as an excellent nucleophile in this context.

It reacts with substituted pentafluorobenzenes to yield polyfluorinated diphenyl ethers. dtic.mil For example, the reaction with decafluorobiphenyl (B1670000) can be controlled by stoichiometry to produce either monosubstituted or disubstituted products. dtic.mil Similarly, it reacts with other monosubstituted hexafluorobenzenes, such as those with bromo, iodo, or nitro groups, to afford the corresponding nonafluorodiphenyl ether derivatives. dtic.mil

The synthesis of perfluorophenyl ether and poly(perfluorophenylene ethers) has been achieved through the reaction of potassium or this compound with hexafluorobenzene (B1203771). nih.govnist.gov These reactions can be complex, with solvent and reaction conditions playing a critical role in the product distribution. nih.govnist.gov Additionally, this compound can be used in Williamson-type ether syntheses with alkyl halides to produce pentafluorophenyl alkyl ethers. For instance, it reacts with 1,2-dibromoethane (B42909) to yield 2-pentafluorophenoxyethyl bromide, although the formation of the bis-ether is a common side product. nist.gov

Diverse Transformations and Functionalization Reactions Utilizing this compound

The utility of this compound extends to a range of other transformations and functionalization reactions. It is recognized as a key reagent in organic synthesis for the preparation of various fluorinated compounds. lookchem.com Its reactivity as a nucleophile allows for its use in the synthesis of not only ethers but also other functionalized molecules.

For instance, in the synthesis of monosubstituted perfluorophenyl ethers, the reaction of this compound with pentafluorobenzonitrile (B1630612) leads to the formation of 4-cyanononafluorodiphenyl ether. dtic.mil Under certain conditions, this reaction can lead to polysubstitution, demonstrating its utility in creating more complex, highly fluorinated structures. dtic.mil

The compound has also been employed in the context of functionalizing heterocycles, where it can provide both excellent reactivity and enantioselectivity in certain transformations. thieme-connect.com While the full scope of its applications in diverse functionalization reactions is still being explored, its established reactivity profile makes it a valuable tool for chemists seeking to introduce the pentafluorophenoxy moiety or to leverage its properties in catalytic processes.

Utility in the Construction of Complex Organic Architectures

The ability of this compound to facilitate the creation of complex stereocenters and highly functionalized molecules makes it an important building block in the construction of complex organic architectures. While direct reports of its use in the total synthesis of specific natural products are not prevalent in the reviewed literature, its role in key bond-forming reactions is fundamental to such endeavors.

The enantioselective α-fluorination of ketenes, which is enabled by this compound, provides a direct route to tertiary alkyl fluorides with high stereocontrol. nih.govacs.orgnih.gov These fluorinated stereocenters are of significant interest in medicinal chemistry and can serve as crucial chiral building blocks for the synthesis of more complex, biologically active molecules. The ability to introduce a fluorine atom with high enantioselectivity into a molecule is a powerful tool for modulating its properties, and this compound is a key enabler of this technology.

Furthermore, the synthesis of polyfluorinated biaryls and diphenyl ethers using this compound provides access to scaffolds that are central to many complex organic structures, including polymers and materials with specific electronic properties. dtic.milnih.govnist.gov The controlled synthesis of these core structures is a prerequisite for the assembly of larger, more intricate molecular architectures.

Role of Sodium Pentafluorophenoxide in Polymer Science and Advanced Materials Research

Synthesis of Perfluorinated Poly(arylene ethers) and Related Polymer Systems

The synthesis of perfluorinated poly(arylene ethers) (PFAEs) and similar polymer structures frequently utilizes sodium pentafluorophenoxide or its corresponding potassium salt as a primary monomer. These polymerization processes generally proceed through nucleophilic substitution reactions, where the pentafluorophenoxide anion displaces a fluoride (B91410) ion on another fluorinated aromatic ring. Two primary methods for this synthesis are thermal decomposition and polycondensation reactions.

One of the early methods to synthesize poly(perfluorophenylene ether) involves the thermal decomposition of this compound. nih.govnist.gov This process is carried out by heating the dry sodium salt under vacuum at high temperatures.

The synthesis begins with the preparation of the sodium salt by reacting pentafluorophenol (B44920) with sodium metal in an anhydrous solvent like ether. nih.govnist.gov After the evolution of hydrogen ceases, the solvent is removed, and the resulting white this compound salt is heated to ensure it is completely dry. nih.gov The salt is then heated in a controlled environment, with the temperature gradually increased to around 345 °C under vacuum. nih.gov This high temperature causes the salt to decompose, yielding a mixture of products, including volatile solids and a non-volatile, glassy polymer residue. nih.govnist.gov The primary polymeric product is poly(perfluorophenylene ether), which has been described as a dark-brown, brittle glass. nist.gov Research has shown that polymers produced through this method can exhibit rubbery characteristics at elevated temperatures and possess significant thermal stability, although they experience weight loss upon pyrolysis at very high temperatures (e.g., 400 °C). nih.gov

Table 1: Summary of Thermal Decomposition of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Reactant | This compound | nih.govnist.gov |

| Preparation | Reaction of pentafluorophenol with sodium metal in anhydrous ether. | nih.gov |

| Reaction Condition | Heating the dry salt to ~345 °C under vacuum (1 mm Hg). | nih.gov |

| Primary Product | Poly(perfluorophenylene ether), a glassy polymer. | nih.govnist.gov |

| Byproduct | Octafluorodiphenylene dioxide (a volatile solid). | nih.gov |

| Polymer Properties | Described as a dark-brown glass, softening around 90 °C, with rubbery characteristics up to 300 °C. | nih.gov |

A more versatile and common method for synthesizing highly fluorinated poly(arylene ether)s is through nucleophilic aromatic substitution (SNAr) polycondensation. bwise.krresearchgate.net This approach involves the reaction of a bisphenol (or its alkali metal salt, such as one derived from this compound) with an activated, perfluorinated aromatic compound, typically a difluoro-monomer. researchgate.net

In this process, the phenoxide acts as the nucleophile, attacking the electron-deficient carbon atoms of the activated aryl dihalide, displacing the fluoride ions to form an ether linkage. researchgate.netrsc.org Common fluorinated aromatic substrates include decafluorobiphenyl (B1670000) (DFBP). bwise.kr The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAc), in the presence of a base like potassium carbonate to generate the phenoxide in situ. bwise.kr The polymerization is conducted at elevated temperatures, often between 130 °C and 170 °C, to facilitate the reaction and build high molecular weight polymers. bwise.kr This method allows for the creation of copolymers by incorporating different bisphenols, enabling precise control over the polymer's structure and properties, such as the sulfonation content for membrane applications. bwise.krcanada.ca

Table 2: Typical Components in Polycondensation for Fluorinated Poly(arylene ether)s

| Component | Role | Example(s) | Source(s) |

|---|---|---|---|

| Nucleophile Source | Monomer providing the phenoxide ion. | 4,4′-biphenol, Hexafluorobisphenol A, Sodium 6,7-dihydroxy-2-naphthalenesulfonate. | bwise.krcanada.calsu.edu |

| Fluorinated Substrate | Activated monomer undergoing nucleophilic attack. | Decafluorobiphenyl (DFBP), Decaflurobenzophenone. | bwise.krmdpi.com |

| Base | Deprotonates the phenol (B47542) to form the active nucleophile. | Potassium Carbonate (K₂CO₃), Cesium Fluoride (CsF). | bwise.krmdpi.com |

| Solvent | Provides the reaction medium. | Dimethyl Sulfoxide (DMSO), N,N-dimethylacetamide (DMAc). | bwise.krmdpi.com |

| Azeotroping Agent | Removes water formed during the reaction. | Chlorobenzene, Toluene. | bwise.kr |

Polymerization via Thermal Decomposition of this compound

Tailoring Polymer Properties through Incorporation of Pentafluorophenoxide Moieties

The incorporation of pentafluorophenyl groups, derived from this compound, into polymer backbones has a profound impact on their material properties. The unique characteristics of the C-F bond and the aromatic structure impart a combination of thermal stability, chemical inertness, and desirable dielectric properties.

The high strength of the carbon-fluorine bond contributes significantly to the exceptional thermal and chemical stability of these polymers. nih.govrsc.org Fluorinated polymers are known for their resistance to oxidation and chemical attack, making them suitable for applications in harsh environments. nih.gov Furthermore, the presence of bulky, rigid pentafluorophenyl units in the polymer chain can increase the glass transition temperature (Tg) and enhance mechanical strength. rsc.orgbapolymers.com

Conversely, the ether linkages formed during polymerization introduce a degree of flexibility into the otherwise rigid polymer backbone. nist.gov This flexibility can improve solubility and processability, overcoming issues like brittleness and intractability that are often associated with fully aromatic, non-ether-linked perfluorinated polymers. nist.govdtic.mil The low polarizability of the C-F bond also leads to materials with low dielectric constants and low water absorption, which are critical properties for advanced electronic and coating applications. mdpi.comnih.gov By varying the ratio and type of fluorinated monomers, researchers can fine-tune these properties to meet the specific demands of a given application. bapolymers.com

Utilization of Pentafluorophenyl Moieties for Polymer Modification and Network Synthesis via Para-Fluoro–Thiol Reactions

Beyond their role in forming the primary polymer backbone, pentafluorophenyl (PFP) moieties are exceptionally useful as reactive handles for post-polymerization modification. A key reaction exploited for this purpose is the para-fluoro-thiol reaction (PFTR). researchgate.netrsc.org This reaction is considered a type of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. tandfonline.comresearchgate.net

The PFTR involves the selective nucleophilic aromatic substitution of the fluorine atom located at the para position of a PFP ring by a thiolate anion. researchgate.net The reaction is typically initiated by a non-nucleophilic base that deprotonates a thiol to generate the more reactive thiolate. researchgate.net This thiolate then preferentially attacks the para-position of the electron-deficient PFP ring, which is activated by the electron-withdrawing effects of the other four fluorine atoms. researchgate.net

This highly regioselective reaction provides a powerful tool for covalently attaching a wide variety of thiol-containing molecules to a polymer chain. researchgate.netnih.gov This enables the synthesis of functional polymers with tailored properties, such as altered hydrophilicity, the introduction of bioactive ligands, or the attachment of fluorescent labels. nih.gov Furthermore, by using dithiols or polythiols as reactants, the PFTR can be used to create precisely cross-linked polymer networks, transforming thermoplastic precursors into robust thermoset materials. researchgate.net

Advanced Materials Development Incorporating this compound Derivatives

The unique properties of polymers derived from this compound have led to their use in the development of a variety of advanced materials. These materials are designed to meet the demands of high-performance applications in electronics, energy, and separation technologies.

Research in this area focuses on creating functional materials where the fluorinated polymer backbone provides a robust and stable matrix, while specific functional groups impart enhanced performance characteristics.

One significant area of research is the development of materials with low dielectric constants for use in microelectronics and high-speed communication networks. researchgate.netmdpi.com For example, crosslinked fluorinated poly(arylene ether)s containing polyhedral oligomeric silsesquioxane (POSS) have been synthesized. mdpi.com These materials exhibit excellent processability before curing and, after thermal crosslinking, form networks with low dielectric constants (2.17–2.58 at 1 MHz), low dielectric loss, high thermal stability, and strong chemical resistance. mdpi.com

Another key application is in the field of proton exchange membranes (PEMs) for fuel cells. By incorporating sulfonated monomers, such as sulfonated naphthalenic diols, into a fluorinated poly(arylene ether) backbone, researchers have created materials that combine the mechanical and thermal stability of the fluoropolymer with the proton conductivity required for PEMs. bwise.krcanada.ca These membranes demonstrate good proton conductivity, which increases with temperature and the degree of sulfonation, making them promising candidates for fuel cell applications. canada.ca Additionally, functional polymer networks have been designed for separation applications, such as creating membranes that can selectively chelate and remove specific metal ions from aqueous solutions. osti.gov

Studies on the Integration of Perfluorophenoxides in High-Performance Polymers

The integration of perfluorophenoxide moieties, derived from precursors like this compound, into polymer backbones is a key strategy for developing high-performance materials. Research in this area has focused on leveraging the unique properties of the pentafluorophenyl group to enhance thermal stability, chemical resistance, and confer specific electronic characteristics.

Early research demonstrated the synthesis of poly(perfluorophenylene ether) through the thermal decomposition of this compound. nih.govnist.gov In one method, the sodium salt of pentafluorophenol was heated, causing it to decompose and form polymeric chains. nih.govnist.gov Another approach involved the reaction between potassium pentafluorophenoxide and hexafluorobenzene (B1203771) under various conditions. nih.govnist.gov These reactions, particularly when conducted in an aqueous medium, were found to be complex but successfully yielded poly(perfluorophenylene ethers) with a range of molecular weights. nih.govnist.gov The resulting polymers were typically dark, glassy materials. nih.gov

A key finding from these studies was the direct relationship between the synthesis conditions and the resulting polymer's properties. For instance, heating potassium pentafluorophenoxide with pentafluorophenol produced a high-molecular-weight polymer that exhibited rubbery characteristics over a wide temperature range after crosslinking. nih.gov

The following table summarizes the properties of poly(perfluorophenylene ethers) synthesized from perfluorophenoxide salts as reported in foundational studies.

Table 1: Properties of Poly(perfluorophenylene ethers) Synthesized from Perfluorophenoxide Salts

| Synthesis Method | Molecular Weight (mol wt) | Physical Form | Softening Point | Pyrolysis Behavior | Reference |

|---|---|---|---|---|---|

| Reaction of excess potassium pentafluorophenoxide and pentafluorophenol | 12,500 | Dark-brown glass | 80 °C (flows freely at 100 °C) | 50% weight loss at 400 °C for 0.5 hr | nih.gov |

| Crosslinked poly(perfluorophenylene ether) from the 12,500 mol wt polymer | N/A (Crosslinked) | Hard, brittle glass | 90 °C (rubbery up to 300 °C) | 47% weight loss at 400 °C for 0.5 hr | nih.gov |

| Fractionated polymer from reaction of potassium pentafluorophenoxide in water | 1,700 - 6,500 | Light-brown gum / Brittle glass | Flows on slight warming | Not specified | nist.gov |

Further research has explored the incorporation of pentafluorophenoxy groups into other polymer systems. In the field of polyphosphazenes, attempts to synthesize polymers bearing only pentafluorophenoxy side groups have encountered challenges with crystallinity and insolubility. public.gr A successful strategy to overcome this involves creating mixed-substituent polymers, for example, by introducing both pentafluorophenoxy and trifluoroethoxy groups onto the polyphosphazene backbone. public.gr This approach allows for the modification of polymer properties while retaining the benefits conferred by the fluorine content, such as enhanced chemical resistance and hydrophobicity. public.gr

The development of fluorinated poly(aryl ether)s (FPAEs) represents another significant area of research. While not always synthesized directly from this compound, these studies highlight the desirable properties that perfluorinated moieties impart. For example, FPAEs prepared from 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers have demonstrated exceptional thermal stability and dielectric properties. rsc.org The high fluorine content and the twisted biphenyl (B1667301) structures in the polymer chains contribute to these outstanding characteristics. rsc.org

The data below illustrates the performance characteristics of these advanced fluorinated polymers.

Table 2: Properties of High-Performance Fluorinated Poly(aryl ether)s (FPAEs)

| Property | Reported Value Range | Significance | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 178–226 °C | Indicates high thermal stability and operational temperature range. | rsc.org |

| 5% Weight Loss Temperature (Td5) | 514–555 °C | Demonstrates excellent thermal degradation resistance. | rsc.org |

| Dielectric Constant (at 11 GHz) | 2.07–2.80 | Low values are critical for high-frequency communication applications. | rsc.org |

| Dielectric Loss (at 11 GHz) | 0.002–0.006 | Extremely low loss is essential for signal integrity in electronics. | rsc.org |

| Water Absorption | 0.28–0.87% | Low moisture uptake ensures stable dielectric properties. | rsc.org |

These studies collectively show that the integration of perfluorophenoxides is a versatile and effective method for creating high-performance polymers. The resulting materials are candidates for demanding applications in electronics, aerospace, and chemical processing industries where thermal stability, chemical inertness, and specific dielectric properties are paramount.

Computational and Theoretical Studies on Sodium Pentafluorophenoxide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of sodium pentafluorophenoxide. ornl.gov These first-principles calculations solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule, which dictates its chemical behavior. ornl.govscienceopen.com A key aspect of these calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these two energies, the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For the pentafluorophenoxide anion, the presence of five highly electronegative fluorine atoms significantly influences its electronic structure, withdrawing electron density from the aromatic ring and affecting the energies of these frontier orbitals.

Density Functional Theory (DFT) is a widely used quantum chemical method for these types of investigations, offering a balance between computational cost and accuracy. scienceopen.commdpi.com DFT calculations can elucidate how the electronic properties, such as charge distribution and dipole moment, govern the reactivity of the pentafluorophenoxide ion in various chemical transformations. researchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher (less negative) values suggest a better electron donor. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower (more negative) values suggest a better electron acceptor. researchgate.net |

| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and kinetic stability. A smaller gap often correlates with higher reactivity. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility, and how the molecule interacts with other polar species. |

| Electron Density | The probability of finding an electron at a particular point in the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reactants. mdpi.com |

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is an indispensable tool for mapping the detailed pathways of chemical reactions involving this compound. A reaction mechanism describes the precise, step-by-step sequence of elementary reactions that transform reactants into products. openstax.orgwikipedia.org Computational methods allow for the identification of transient species such as intermediates and, crucially, the high-energy transition states that connect them. wikipedia.org

The transition state is an unstable, fleeting arrangement of atoms at the peak of the energy barrier for a reaction step. wikipedia.org By calculating the structure and energy of these transition states, chemists can understand the feasibility and rate of a reaction. The energy required to reach the transition state from the reactants is known as the activation energy; a lower activation energy corresponds to a faster reaction.

For reactions involving the pentafluorophenoxide anion, such as nucleophilic aromatic substitution or its participation in catalysis, computational models can distinguish between different possible mechanistic pathways. researchgate.net For instance, quantum chemical calculations can determine whether a reaction proceeds through a concerted mechanism (all bond-breaking and bond-forming occurs in a single step) or a stepwise mechanism involving one or more intermediates. openstax.org These models provide insights into the molecularity of each elementary step—whether it is unimolecular, bimolecular, or termolecular. wikipedia.org This level of detail is often inaccessible through experimental means alone. wikipedia.org

Simulations of Solvent Effects and Intermolecular Interactions

The surrounding environment, particularly the solvent, can dramatically alter the properties and reactivity of a molecule. nih.gov Computational simulations are used to model these crucial solvent effects and other intermolecular interactions for systems containing this compound. These simulations can range from implicit models, which represent the solvent as a continuous medium with a defined dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. pitt.edu

Explicit solvent models, often used in quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations, provide a more detailed and accurate picture. pitt.edufrontiersin.org They can reveal specific interactions, such as hydrogen bonding between the phenoxide oxygen and protic solvent molecules, which can stabilize the anion and influence its nucleophilicity. nih.gov For example, studies on the solvolysis of benzhydryl pentafluorophenolates have shown how the leaving group ability (nucleofugality) of the pentafluorophenoxide anion is influenced by the solvent composition, such as mixtures of ethanol, acetone (B3395972), and water. researchgate.net

MD simulations track the movements of atoms and molecules over time, allowing researchers to observe the dynamic behavior of the solute and its surrounding solvent shell. frontiersin.org This approach helps in understanding how the solvent structure organizes around the pentafluorophenoxide ion and how this organization impacts reaction barriers and pathways. pitt.edu

Predictive Design and Optimization of Catalytic Systems Involving Perfluorophenoxides

Computational chemistry is increasingly used not just to understand existing systems but also to predictively design and optimize new and more efficient catalysts. rsc.org Perfluorophenoxides, including pentafluorophenoxide, can act as ligands or counter-ions in catalytic cycles, and computational modeling provides unique insights to accelerate their development. 3ds.com

The process often involves screening potential catalyst candidates in silico to predict their activity, selectivity, and stability. 3ds.com By calculating the energetics of the entire catalytic cycle—including substrate binding, transition states for key steps, and product release—researchers can identify rate-limiting steps and bottlenecks. openstax.org This understanding allows for the targeted modification of the catalyst structure to improve performance. For example, the electronic properties of a metal-ligand complex containing a pentafluorophenoxide ligand can be tuned by altering other parts of the catalyst structure, and these effects can be quantified through calculation. 3ds.com

Machine learning and artificial intelligence are also being integrated into this process, using data from quantum chemical calculations to build predictive models that can screen vast numbers of potential catalysts far more rapidly than direct computation alone. arxiv.org This data-driven approach, combined with first-principles calculations, paves the way for the rational design of next-generation catalytic systems. rsc.orgarxiv.org

Elucidation of Structure-Reactivity Relationships through Computational Chemistry

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. scribd.com For this compound, this involves understanding how its unique structural features—the aromatic ring, the phenoxide oxygen, and the five fluorine atoms—collectively determine its behavior in chemical reactions. libretexts.org

Quantitative Structure-Reactivity Relationships (QSRRs) are developed by correlating calculated structural or electronic descriptors with experimentally observed reactivity. chemrxiv.org Computational methods provide a wealth of descriptors, such as HOMO/LUMO energies, atomic charges, and steric parameters, that can be used to build these models. mdpi.com For example, by systematically studying a series of related phenoxides, computational analysis can reveal definite trends, such as how the number and position of fluorine substituents impact nucleophilicity or leaving group ability. researchgate.netmdpi.com

These studies have confirmed that for phenolate (B1203915) anions, O-alkylation is generally favored under kinetic control, while C-alkylation is often the thermodynamically preferred outcome. researchgate.net Computational models can precisely quantify the energy barriers for both pathways, explaining the observed product distributions under different reaction conditions. researchgate.net This synergy between computational prediction and experimental validation provides a robust framework for understanding and predicting chemical reactivity. chemrxiv.org

Green Chemistry Initiatives in Sodium Pentafluorophenoxide Research

Development of Sustainable Synthetic Protocols for Sodium Pentafluorophenoxide

The traditional synthesis of this compound often involves the reaction of pentafluorophenol (B44920) with a strong base, such as sodium metal or sodium hydride, in an anhydrous organic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov While effective, these methods present sustainability challenges, including the use of highly reactive and hazardous reagents (sodium metal) and volatile, flammable organic solvents.

Modern green chemistry research focuses on developing alternative protocols that mitigate these issues. A primary approach is the substitution of hazardous reagents with safer alternatives. For instance, using aqueous sodium hydroxide (B78521) (NaOH) as the base offers a significantly safer and more environmentally friendly option. The reaction is a straightforward acid-base neutralization:

C₆F₅OH + NaOH → C₆F₅ONa + H₂O

This method avoids the use of pyrophoric sodium metal and generates water as the sole byproduct, aligning with the principles of waste prevention. acs.org

Further sustainability enhancements are being explored through the use of novel catalytic systems. Recent breakthroughs in sustainable chemistry have demonstrated the use of abundant, non-toxic metals like iron as catalysts for cross-coupling reactions, which are fundamental in producing complex organic molecules. unibe.ch While not yet specifically applied to the bulk synthesis of this compound, these iron-catalyzed systems, which can function with sodium-based organometallic reagents, open new avenues for more sustainable transformations in organofluorine chemistry, potentially reducing reliance on precious metal catalysts like palladium. unibe.ch The development of such catalytic processes could lead to more energy-efficient and economically viable production methods in the future. unibe.ch

Application of Green Solvents and Reaction Media in Perfluorophenoxide Chemistry

Solvents typically account for the largest proportion of mass in a chemical reaction and often contribute most significantly to its environmental impact. mdpi.com Consequently, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key focus in perfluorophenoxide chemistry.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. longdom.org Research has shown that water can be a viable medium for nucleophilic substitution reactions involving pentafluorophenoxide salts. nih.gov Performing these reactions in an aqueous medium not only reduces reliance on hazardous organic solvents but also provides valuable information on the hydrolytic stability of the compounds involved. nih.gov

Beyond water, a range of other green solvents are being investigated for their applicability in organic synthesis, including reactions relevant to perfluorophenoxides. purkh.comvertecbiosolvents.com These alternatives are chosen for their low toxicity, biodegradability, and derivation from renewable resources. vertecbiosolvents.com

Table 1: Comparison of Potential Green Solvents in Perfluorophenoxide Chemistry

| Solvent | Type | Advantages | Potential Challenges |

| Water | Aqueous | Non-toxic, non-flammable, abundant, inexpensive. longdom.org | Limited solubility for nonpolar reactants; may require high temperatures and pressure for some reactions. researchgate.net |

| Supercritical CO₂ | Supercritical Fluid | Non-toxic, non-flammable, easily removed from products, tunable solvent properties. purkh.com | Requires high-pressure equipment, which can be energy-intensive. |

| Ionic Liquids | Salt-based | Negligible vapor pressure, high thermal stability, potential for recyclability. purkh.com | Can be expensive, potential for hidden toxicity and disposal issues. |

| Bio-based Solvents | Renewable | Derived from renewable feedstocks (e.g., corn, citrus), often biodegradable, lower VOCs. vertecbiosolvents.comrsc.org | Performance can vary; may not be suitable for all reaction types. |

| Deep Eutectic Solvents (DES) | Mixture | Low toxicity, high biodegradability, simple to prepare. purkh.com | Can have high viscosity; properties are highly dependent on components. |

The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants, but the ongoing research provides a toolkit for chemists to design safer and more sustainable processes for perfluorophenoxide chemistry. d-nb.info

Principles of Atom Economy and Waste Minimization in this compound Transformations

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com The goal is to design reactions that maximize this incorporation, thereby minimizing the generation of waste byproducts. wjpps.com

The synthesis of this compound from pentafluorophenol and sodium hydroxide is an excellent example of a reaction with high atom economy.

Reaction: C₆F₅OH + NaOH → C₆F₅ONa + H₂O

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for this compound Synthesis

| Role | Compound | Formula | Molar Mass ( g/mol ) |

| Reactant | Pentafluorophenol | C₆F₅OH | 184.07 |

| Reactant | Sodium Hydroxide | NaOH | 40.00 |

| Product | This compound | C₆F₅ONa | 206.06 |

| Byproduct | Water | H₂O | 18.02 |

Calculation: Atom Economy = (206.06 g/mol / (184.07 g/mol + 40.00 g/mol )) x 100 Atom Economy = (206.06 / 224.07) x 100 ≈ 91.96%

This high value indicates that nearly 92% of the mass of the reactants is converted into the desired product, with only a small amount of water generated as a benign byproduct. This contrasts sharply with many traditional organic reactions, such as the historical synthesis of ibuprofen, which initially had an atom economy of only 40.1% before being redesigned to a greener, 77.4% atom-economical process. kccollege.ac.indergipark.org.tr By focusing on atom economy, chemists can fundamentally reduce waste at the molecular level, leading to processes that are both more environmentally responsible and cost-effective. wjpps.comacs.org

Energy Efficiency Considerations in Synthetic Methodologies

Designing for energy efficiency is a critical principle of green chemistry, aiming to reduce the environmental and economic costs associated with chemical processes. acs.org Synthetic methodologies for this compound can be improved by minimizing energy consumption, which is often linked to heating, cooling, and separations.

Conventional synthesis may require prolonged heating to drive the reaction to completion. Alternative energy sources are being explored to enhance reaction rates and reduce energy inputs. researchgate.net

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactants directly and uniformly, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating. mdpi.comnumberanalytics.com This method saves energy and allows for quicker and more selective chemical transformations. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves can induce acoustic cavitation, creating localized hot spots that accelerate chemical reactions without raising the bulk temperature of the system, thereby saving energy. researchgate.net

Mechanochemistry: This method involves using mechanical force, such as grinding or ball-milling, to induce chemical reactions in the solid state, often without any solvent. numberanalytics.com This approach can be highly energy-efficient as it may eliminate the need for heating and solvent removal. numberanalytics.com

In addition to alternative energy sources, optimizing reaction conditions is crucial. The synthesis of sodium methoxide (B1231860), a related sodium alkoxide, was optimized for energy efficiency by evaluating different process schemes, demonstrating that careful design can lower total energy consumption significantly. Similar process design and optimization could be applied to the industrial-scale production of this compound to enhance its energy efficiency.

Environmental Fate and Transformation Research of Related Fluorinated Phenoxides

Understanding the environmental behavior of fluorinated compounds is essential for assessing their long-term impact. Due to the high strength of the carbon-fluorine bond, many fluorinated substances, particularly perfluorinated ones, are highly resistant to degradation and can persist in the environment. nih.govapha.orgnih.gov Research into the environmental fate of fluorinated phenoxides focuses on their persistence, degradation pathways, and potential for biotransformation.

In the environment, this compound would readily protonate to form pentafluorophenol (PFP). Therefore, studies on the degradation of PFP are directly relevant to the environmental fate of its sodium salt. The electron-withdrawing nature of the five fluorine atoms makes the aromatic ring of PFP susceptible to certain types of degradation, although it remains a persistent compound.

One key degradation mechanism is oxidative transformation. Studies have shown that cytochrome P450 enzymes, which are common in many organisms, can mediate the oxidation of pentafluorophenol. acs.org This process does not typically cleave the C-F bond directly but rather hydroxylates the ring, leading to the formation of tetrafluorobenzoquinone as the primary product. acs.orgasm.org

Table 3: Environmental Degradation Processes of Pentafluorophenol

| Degradation Process | Mediating Agent | Key Products/Intermediates | Notes |

| Oxidative Dehalogenation | Phenol (B47542) hydroxylase | Tetrafluorocatechol | The enzyme shows promiscuous activity, hydroxylating and eliminating a fluorine atom. nih.gov |

| Cytochrome P450 Oxidation | Cytochrome P450 enzymes | Tetrafluorobenzoquinone | The primary product formed through an ipso-substitution mechanism. acs.orgasm.org |

| Nonbiological Oxidation | Chemical oxidants (e.g., RuCl₃/Oxone) | Porpholactones (in specific porphyrin systems) | Demonstrates complex degradation pathways under strong oxidizing conditions. acs.org |

These pathways show that while the core fluorinated structure is stable, biological and chemical processes can transform the molecule, which is the first step in its potential breakdown in the environment. dioxin20xx.org

Biotransformation by microorganisms is a critical route for the breakdown of environmental contaminants. nih.gov While fluorinated compounds are generally more resistant to microbial attack than their non-fluorinated counterparts, biotransformation can still occur. researchgate.net

Studies on various fluorinated aromatic compounds have shown that bacteria, such as strains of Pseudomonas, can metabolize them. nih.govcore.ac.uk The mechanisms often involve dioxygenase enzymes that hydroxylate the aromatic ring, which can sometimes lead to spontaneous defluorination. core.ac.uk For instance, research on the degradation of pentachlorophenol (B1679276) (PCP) by Sphingobium chlorophenolicum is often used as a model. The initial step is hydroxylation by PCP hydroxylase. nih.gov The same class of enzymes, phenol hydroxylases, has been shown to act on pentafluorophenol, converting it to tetrafluorocatechol, although the reaction is significantly slower than with phenol itself. nih.gov